

Preclinical Evaluation of 5-Phenylpyrimidin-2-amine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **5-Phenylpyrimidin-2-amine**

Cat. No.: **B1337631**

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The **5-phenylpyrimidin-2-amine** scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents. Derivatives of this compound have demonstrated significant potential in preclinical studies across a range of diseases, primarily by acting as potent and selective inhibitors of various protein kinases and enzymes implicated in pathological signaling pathways. This guide provides a comparative analysis of the preclinical performance of several key **5-phenylpyrimidin-2-amine** derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel therapeutics.

Comparative Performance of 5-Phenylpyrimidin-2-amine Derivatives

The following tables summarize the *in vitro* and *in vivo* activities of prominent **5-phenylpyrimidin-2-amine** derivatives against their respective targets.

Table 1: In Vitro Inhibitory Activity of 5-Phenylpyrimidin-2-amine Derivatives

Derivative Class	Lead Compound	Target(s)	IC50 (nM)	Cell Line/Assay Conditions
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine	A8	JAK2	5	Kinase activity assay
5-Carbamoyl-2-phenylpyrimidine	10f	PDE4B	8.3	Enzyme inhibition assay
5-Carbamoyl-2-phenylpyrimidine	39	PDE4B	0.21	LPS-induced TNF- α production in mouse splenocytes
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine	12u	CDK9	<10 (Ki)	Kinase activity assay
Pyrimidin-2-amine	8h	PLK4	6.7	In vitro enzyme activity assay
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine	3s	ULK1	-	Inhibited proliferation of A549 cells
N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl)-amino)-1H-indole-2-carboxamide	13ea	CDK9, HDAC1	1.1 (CDK9), 18.2 (HDAC1)	Enzyme inhibition assays
5-(2-(phenylamino)pyr	-	Mnk2	Potent inhibition	Kinase activity assay

imidin-4-
yl)thiazol-2(3H)-
one

Table 2: In Vivo Efficacy and Pharmacokinetic Profile of Selected Derivatives

Derivative Class	Lead Compound	Animal Model	Dosing	Key Outcomes	Bioavailability
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine	A8	-	-	Improved metabolic stability compared to lead compound	41.1%
5-Carbamoyl-2-phenylpyrimidine	39	LPS-induced pulmonary neutrophilia in mice	1.0 mg/kg, i.t.	41% inhibition of neutrophilia	-
N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-ylamino)-1H-indole-2-carboxamide	13ea	MDA-MB-231 xenograft tumor in mice	30 mg/kg	76.83% tumor shrinkage	-

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of **5-phenylpyrimidin-2-amine** derivatives are rooted in their ability to modulate specific signaling pathways. The following diagrams illustrate some of the key mechanisms of action and experimental procedures.

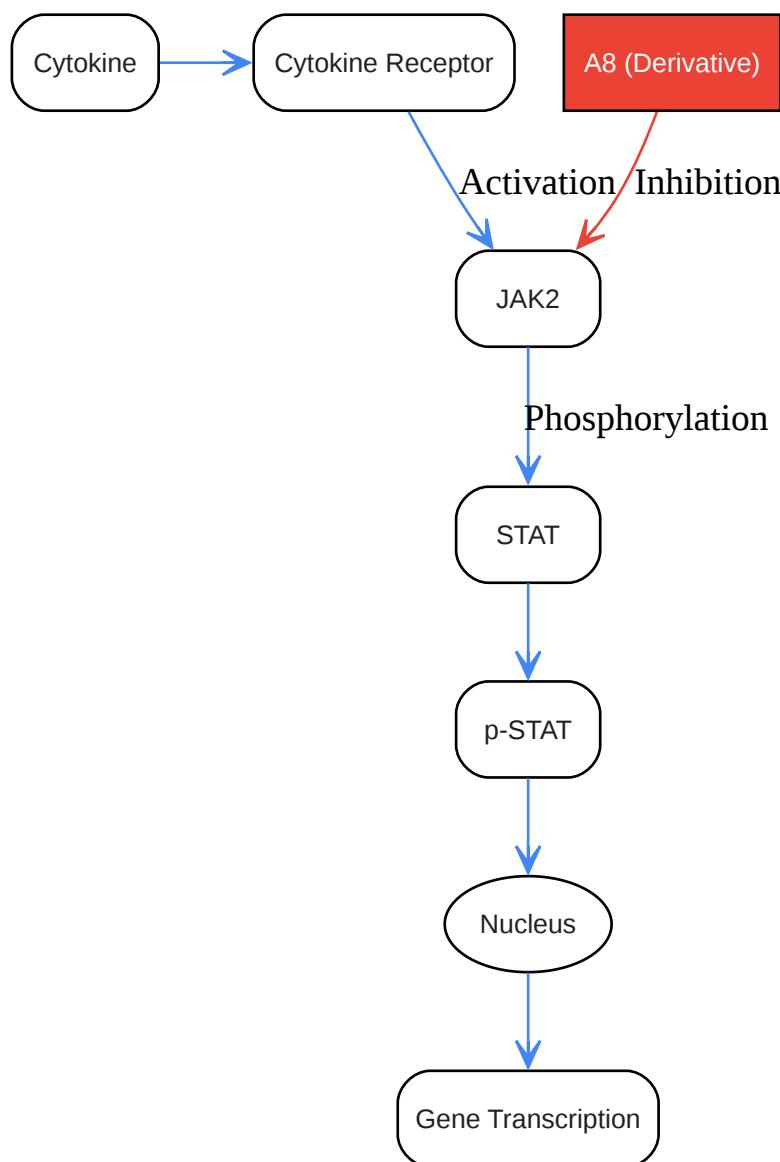
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Figure 1. Inhibition of the JAK/STAT signaling pathway by N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative A8.

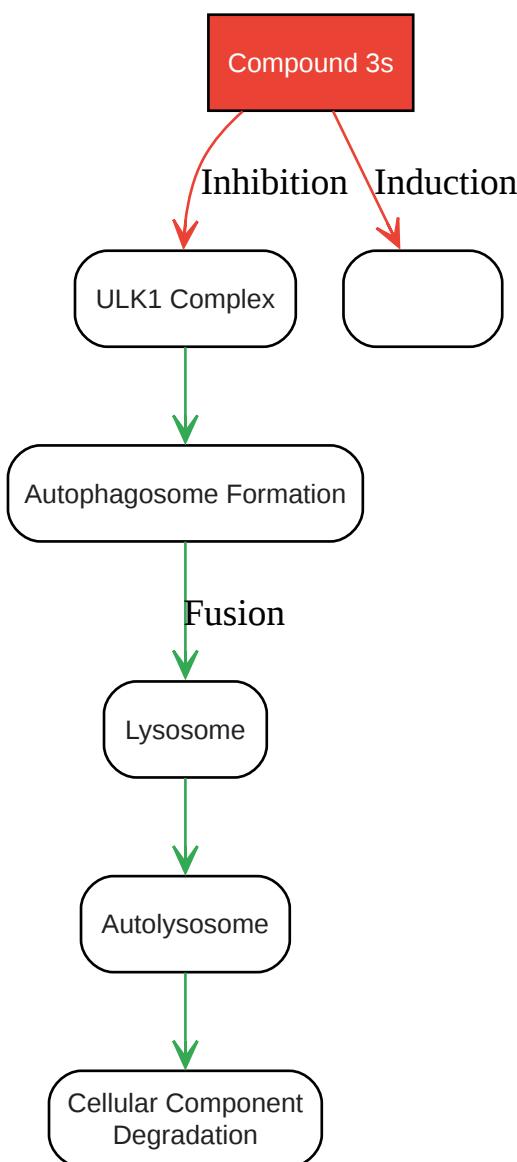
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Figure 2. Dual mechanism of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative 3s, involving ULK1 inhibition and apoptosis induction.

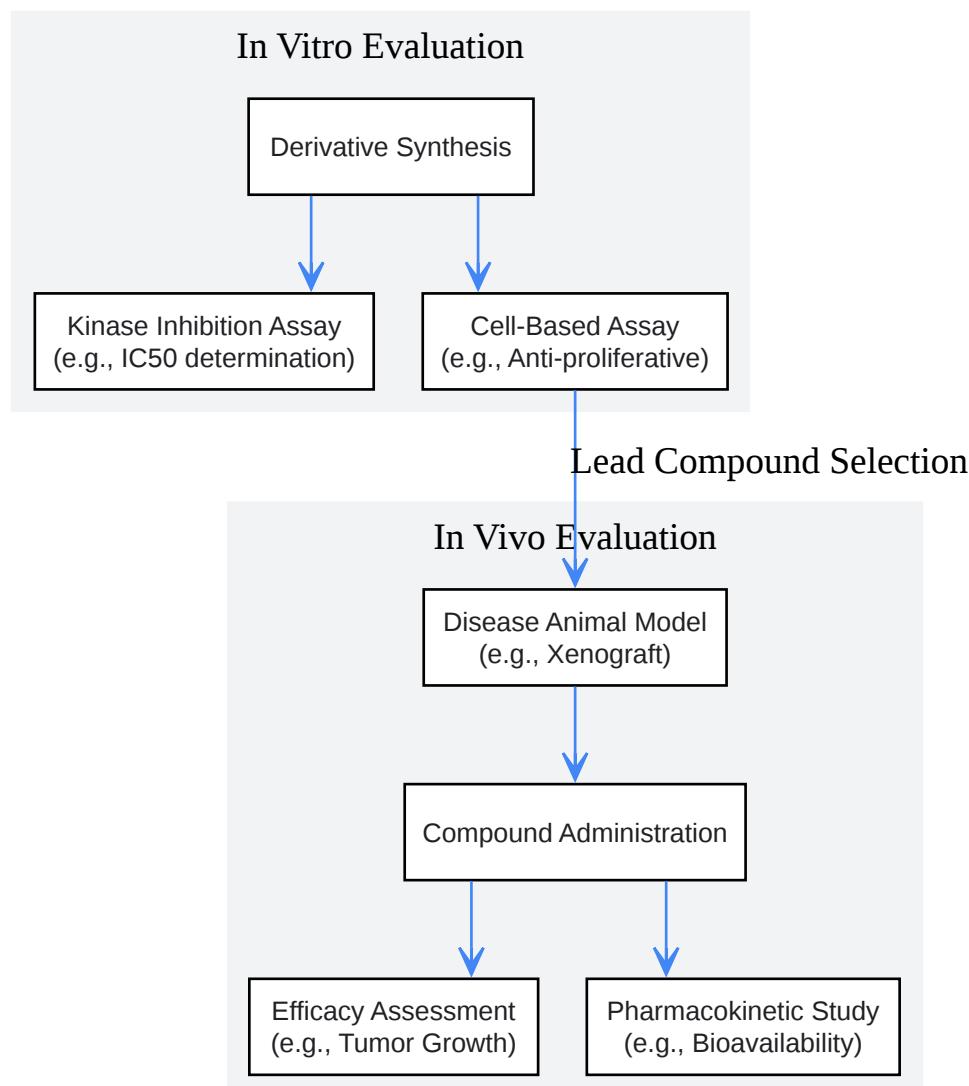
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Figure 3. General experimental workflow for the preclinical evaluation of **5-phenylpyrimidin-2-amine** derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols employed in the evaluation of **5-phenylpyrimidin-2-amine** derivatives.

Synthesis of Derivatives

The synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives generally involves a multi-step process.^[1] A common route starts with a Suzuki coupling reaction between a boronic acid or ester derivative of a pyrazole and a di-substituted pyrimidine, such as 2,4-dichloro-5-methylpyrimidine.^[1] This is followed by a Buchwald-Hartwig amination to couple the resulting pyrimidine intermediate with an appropriate aniline derivative.^[1] Further modifications, such as the replacement of amide bonds with sulfonamides, have been explored to improve metabolic stability.^[1]

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. For instance, the potency of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives against JAK2 was evaluated by measuring the inhibition of JAK2 kinase activity, with IC₅₀ values calculated from dose-response curves.^{[1][2]} Similarly, the inhibitory activity of pyrimidin-2-amine derivatives against PLK4 was assessed using an in vitro enzyme activity assay.^[3]

Cell-Based Assays

The cellular effects of the derivatives are evaluated in relevant cancer cell lines. For example, the anti-proliferative activity of PLK4 inhibitors was tested against breast cancer cells.^[3] In the case of JAK2 inhibitors, Ba/F3 cells expressing the JAK2V617F mutation were used to assess the compound's ability to block cell cycle progression and induce apoptosis.^[1] The inhibitory effect of 5-carbamoyl-2-phenylpyrimidine derivatives on TNF- α production was measured in lipopolysaccharide (LPS)-stimulated mouse splenocytes.^[4]

In Vivo Animal Studies

Promising compounds from in vitro and cell-based assays are further evaluated in animal models of disease. For the assessment of anti-inflammatory activity, the efficacy of 5-carbamoyl-2-phenylpyrimidine derivatives was tested in a mouse model of LPS-induced pulmonary neutrophilia.^[4] The anti-tumor activity of dual CDK9 and HDAC inhibitors was demonstrated in a xenograft model using MDA-MB-231 human breast cancer cells.^[5]

Pharmacokinetic Studies

The pharmacokinetic properties of the derivatives, such as metabolic stability and bioavailability, are crucial for their potential as drug candidates. The metabolic stability of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives was assessed in human liver microsomes. [1] The oral bioavailability of the lead compound A8 was determined to be 41.1%. [2]

Conclusion

The **5-phenylpyrimidin-2-amine** scaffold continues to be a fertile ground for the discovery of novel kinase and enzyme inhibitors. The derivatives discussed in this guide highlight the versatility of this chemical class in targeting a range of diseases, from myeloproliferative neoplasms to various cancers and inflammatory conditions. The provided comparative data and experimental protocols offer a valuable resource for researchers aiming to build upon these findings and develop the next generation of targeted therapies. Future efforts will likely focus on optimizing the selectivity and pharmacokinetic profiles of these promising compounds to enhance their therapeutic potential.

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